![molecular formula C18H21F3N2O3 B2413385 tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2197054-17-2](/img/structure/B2413385.png)
tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity .
Synthesis Analysis
Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives that have bioactivity against various diseases . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century .
Molecular Structure Analysis
Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, spiroindole and spirooxindole scaffolds have become biological targets .
Chemical Reactions Analysis
Spirocyclic systems can also be used as synthetic precursors for the production of various types of medicines .
Scientific Research Applications
Efficient Synthesis Approaches :
- Teng, Zhang, and Mendonça (2006) developed an efficient and scalable synthesis approach for a spirocyclic oxindole analogue, which is closely related to the compound . This process involves key steps like dianion alkylation and cyclization, achieving a 35% overall yield over eight steps without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).
Novel Synthetic Routes :
- Freund and Mederski (2000) reported a convenient synthetic route to the spiro[indole-3,4'-piperidin]-2-one system, using a three-step high-yielding process. This involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis as the key reaction (Freund & Mederski, 2000).
Template Synthesis for GPCR Targets :
- Xie, Huang, Fang, and Zhu (2004) developed a simple synthetic route to prepare derivatives of 1′-H-spiro(indoline-3,4′-piperidine), which can be utilized as templates to synthesize compounds for GPCR targets. This involves dialkylation, deprotection of Boc, and cyclization, achieving significant yields (Xie, Huang, Fang, & Zhu, 2004).
Catalysis and Asymmetric Synthesis :
- Sugimoto, Mori, Kato, Yasui, Xu, Tan, Odagi, and Nagasawa (2023) reported on the use of a guanidinium hypoiodite catalyst for an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls. This method provides a pathway to synthesize optically active spiro[indoline-3,4'-piperidines], a core structure similar to the compound of interest (Sugimoto et al., 2023).
Pharmacological and Antitumor Potential :
- Li, Wu, Tian, Zhang, and Wu (2013) designed and synthesized a series of novel compounds using a similar spiro[indoline-3,4'-piperidine]-2-one structure, demonstrating their potential in pharmacological and antitumor assays. This highlights the relevance of such compounds in medicinal chemistry (Li, Wu, Tian, Zhang, & Wu, 2013).
Diverse Bioactivities and Synthesis Strategies :
- Liang, Pang, Ji, Zhuang, Li, Xie, Yang, Cheng, Lin, and Liu (2020) developed a synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl)carbamates, significant structural scaffolds in polycyclic indole alkaloids with a variety of bioactivities. This research underscores the broad potential applications of similar spirocyclic structures (Liang et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 2-oxo-5-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-8-6-17(7-9-23)12-10-11(18(19,20)21)4-5-13(12)22-14(17)24/h4-5,10H,6-9H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQHYVYWOOMUHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C(F)(F)F)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate |
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